molecular formula C11H13FN2 B3280216 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine CAS No. 711-46-6

2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B3280216
CAS No.: 711-46-6
M. Wt: 192.23 g/mol
InChI Key: UFQFJBGUDFFQCK-UHFFFAOYSA-N
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Description

2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative characterized by a fluorine atom at the 4-position and a methyl group at the 7-position of the indole ring. Its molecular formula is C₁₁H₁₃FN₂, with an average molecular mass of 192.237 g/mol (calculated from analogous compounds in ). This compound belongs to a class of bioactive molecules where substituents on the indole ring modulate physicochemical properties and biological activity.

Properties

IUPAC Name

2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-7-2-3-9(12)10-8(4-5-13)6-14-11(7)10/h2-3,6,14H,4-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQFJBGUDFFQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=CN2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

  • Starting Material: The synthesis begins with 4-fluoro-7-methyl-1H-indole as the starting material.

  • Halogenation: The indole undergoes halogenation to introduce a halide group at the 3-position.

  • Amination: The halogenated indole is then subjected to amination to introduce the ethanamine group at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the compound to simpler derivatives.

  • Substitution: Substitution reactions can replace the fluorine or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield indole-3-carboxylic acids or indole-3-one derivatives.

  • Reduction Products: Reduction can produce ethylamine derivatives.

  • Substitution Products: Substitution can result in a variety of functionalized indoles.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of indole derivatives, including 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine, as inhibitors of tryptophan 2,3-dioxygenase (TDO). TDO is an enzyme implicated in tumor-induced immune suppression due to its role in tryptophan catabolism. Inhibiting TDO may enhance antitumor immune responses, making this compound a candidate for cancer therapy .

Compound Target Effect
This compoundTryptophan 2,3-dioxygenaseImmune response enhancement

Antimicrobial Activity

Indole derivatives have demonstrated significant antimicrobial properties. Research shows that certain synthetic analogues exhibit activity against various pathogens, including Escherichia coli and Staphylococcus aureus. These compounds can inhibit biofilm formation and disrupt existing biofilms, which is crucial in treating chronic infections .

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli8 mg/L
S. aureus8 mg/L
Klebsiella pneumoniae8 mg/L

Psychoactive Properties

There is growing interest in the psychoactive effects of indole derivatives. Compounds similar to this compound have been studied for their interactions with serotonin receptors, which are crucial in mood regulation and various psychiatric conditions. Understanding these interactions could lead to new treatments for depression and anxiety disorders .

Cancer Treatment Studies

A study investigating the efficacy of TDO inhibitors, including indole derivatives, showed promising results in preclinical models. The compound reduced tumor growth and improved survival rates in mice with implanted tumors. This suggests a potential pathway for developing new cancer therapies based on this class of compounds .

Antimicrobial Efficacy

In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth and biofilm formation, supporting its use as a novel antimicrobial agent .

Mechanism of Action

2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine is similar to other indole derivatives, such as 2-(4-methoxy-7-methyl-1H-indol-3-yl)ethanamine and 2-(4-chloro-7-methyl-1H-indol-3-yl)ethanamine. its unique fluorine atom at the 4-position imparts distinct chemical and biological properties, making it a valuable compound in research and industry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of indol-3-yl ethanamine derivatives are highly dependent on the type and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Indole Ring) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine 4-F, 7-CH₃ C₁₁H₁₃FN₂ 192.237 Not reported Potential CNS activity (inferred)
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine () 5-F, 1-CH₃ C₁₁H₁₃FN₂ 192.237 Not reported Psychoactive analog exploration
2-(6-Methoxy-1H-indol-3-yl)ethanamine () 6-OCH₃ C₁₁H₁₄N₂O 202.25 Not reported Ligand in protein studies (e.g., PDB)
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine () 2-CH₃, 5-OCF₃ C₁₂H₁₃F₃N₂O 282.24 Not reported Enhanced lipophilicity due to -OCF₃
2-(5-Methyl-1H-indol-3-yl)ethanamine () 5-CH₃ C₁₁H₁₄N₂ 174.24 290–292 High thermal stability
Key Observations:
  • Substituent Position : Fluorine at position 4 (target compound) vs. 5 () may alter receptor binding affinity due to steric and electronic effects. Methoxy groups (e.g., 6-OCH₃ in ) enhance polarity compared to fluorine or methyl .
  • Thermal Stability : The 5-methyl derivative () exhibits a high melting point (290–292°C), suggesting strong crystalline packing forces, which may influence formulation strategies .

Biological Activity

2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine, also known as a derivative of indole, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H15FN2\text{C}_{12}\text{H}_{15}\text{F}\text{N}_{2}

This compound features a fluorinated indole moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications. The following sections summarize key findings from recent studies.

Pharmacological Effects

  • Serotonergic Activity :
    • Studies indicate that compounds with indole structures often interact with serotonin receptors. The presence of fluorine and methyl groups in this compound may enhance its binding affinity to these receptors, potentially influencing mood and anxiety disorders .
  • Neuroprotective Properties :
    • Research has suggested that derivatives of indole exhibit neuroprotective effects. For instance, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial properties for indole derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains .

Structure-Activity Relationship (SAR)

The SAR of indole derivatives indicates that modifications at specific positions can significantly influence biological activity. For instance:

Modification Effect on Activity
Addition of FluorineIncreases receptor affinity
Methylation at Position 7Enhances neuroprotective effects
Ethylamine Side ChainPotentially increases solubility and bioavailability

These modifications suggest that the specific arrangement of functional groups in this compound may optimize its pharmacological profile.

Case Studies

Several case studies have highlighted the potential applications of indole derivatives similar to this compound:

  • Case Study on Depression :
    • A study examined the effects of an indole derivative in a mouse model of depression. The compound exhibited significant antidepressant-like effects, correlating with increased serotonin levels in the brain .
  • Neuroprotection in Parkinson's Disease :
    • Research involving an indole analog demonstrated protective effects against dopaminergic neuron degeneration in models simulating Parkinson's disease. This suggests that similar compounds may offer therapeutic benefits for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine?

  • Answer : The synthesis typically involves indole ring formation via Fischer indole synthesis or modifications of pre-existing indole scaffolds. For example, analogous compounds (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) are synthesized by alkylating indole derivatives at the 3-position with ethylamine groups, followed by fluorination at the 4-position using fluorinating agents like Selectfluor . Purification often employs column chromatography with gradients of ethyl acetate/hexane, and structural confirmation requires 1^1H/13^{13}C NMR and HRMS.

Q. How can researchers validate the structural identity of this compound?

  • Answer : A combination of spectroscopic and crystallographic techniques is critical. 1^1H NMR (δ 7.1–6.8 ppm for indole protons), 13^{13}C NMR (δ ~110–125 ppm for aromatic carbons), and HRMS (m/z 206.26 [M+H]+^+) confirm molecular composition . Single-crystal X-ray diffraction (SHELX programs) resolves ambiguities in substituent positioning, as demonstrated for structurally similar indoles .

Q. What analytical techniques are essential for purity assessment?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm for indole chromophores) and mass spectrometry ensure purity >95%. Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data across assay systems?

  • Answer : Discrepancies (e.g., NMDA receptor inhibition vs. antimalarial activity in pLDH assays) require cross-validation using orthogonal assays. For example, confirm receptor binding via radioligand displacement studies and validate cellular activity with cytotoxicity controls (e.g., HEK293 cell viability assays). Dose-response curves and Hill coefficients should be compared across platforms .

Q. How can computational modeling predict this compound’s pharmacological interactions?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with targets like NMDA receptors or kinases. QSAR studies on analogs (e.g., 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine) identify critical substituents for activity. Electrostatic potential maps and logP calculations guide solubility optimization .

Q. What challenges arise in crystallographic studies of this compound?

  • Answer : Low crystal quality due to flexible ethylamine side chains can hinder data collection. Co-crystallization with stabilizing agents (e.g., PEG 8000) or cryoprotection (liquid N2_2) improves diffraction. SHELXL refinement with TWIN/BASF commands resolves twinning artifacts, as seen in small-molecule indole derivatives .

Q. How should structure-activity relationship (SAR) studies be designed for analogs?

  • Answer : Systematic substitution at the 4-fluoro and 7-methyl positions (e.g., replacing F with Cl or methyl with ethyl) evaluates electronic and steric effects. Biological assays (IC50_{50} values) paired with computational ADMET profiling (e.g., SwissADME) prioritize lead compounds.

Methodological Considerations

Q. What protocols optimize in vivo pharmacokinetic profiling?

  • Answer : Intravenous/oral administration in rodent models followed by LC-MS/MS plasma analysis quantifies bioavailability. Metabolite identification via tandem MS/MS detects N-dealkylation or indole ring oxidation, common metabolic pathways for ethylamine-substituted indoles .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Answer : Strict control of reaction parameters (temperature, pH) and intermediates’ purity (via inline FTIR monitoring) reduces variability. Design of experiments (DoE) approaches identify critical process parameters (e.g., fluorination time).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine

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